molecular formula C9H12FNO B1470359 2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine CAS No. 1547758-05-3

2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine

Cat. No.: B1470359
CAS No.: 1547758-05-3
M. Wt: 169.2 g/mol
InChI Key: VNNLNEGQOVWLLP-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine is a fluorinated derivative of 2-phenylethanamine, positioning it as a valuable building block in medicinal chemistry and neuroscience research. The strategic incorporation of a fluorine atom at the beta-carbon and a methoxy group on the phenyl ring alters the compound's electronic properties, metabolic stability, and potential binding affinity, making it a subject of interest for structure-activity relationship (SAR) studies . This compound serves as a key synthetic intermediate for the preparation of more complex molecules, including potential pharmaceuticals and biochemical probes. Its primary research applications are in the field of neuropharmacology, where it may be utilized to study the interactions with trace amine-associated receptors (TAARs) and other neuromodulatory systems. The structural features of this amine suggest its potential as a precursor for the development of radiolabeled ligands or as a core scaffold for designing novel psychoactive substances for in vitro experimental purposes . Researchers employ this compound under strict laboratory controls to investigate its physicochemical properties, metabolic pathways, and molecular mechanisms of action. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the possession and use of this substance.

Properties

IUPAC Name

2-fluoro-2-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNLNEGQOVWLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a fluorine atom and a methoxy-substituted phenyl group, suggests interactions with various neurotransmitter systems, particularly serotonin receptors. This article reviews the biological activity of this compound, synthesizing data from diverse studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FNOC_9H_{12}FNO, with a molecular weight of approximately 169.20 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially improving its ability to cross biological membranes.

Interaction with Neurotransmitter Systems

Preliminary research indicates that this compound acts as a ligand for serotonin receptors, specifically the 5-HT2C receptor. This receptor is implicated in various neuropsychiatric disorders, making the compound a candidate for therapeutic development.

Key Findings:

  • Affinity for 5-HT2C Receptor: Studies have shown that derivatives of this compound exhibit significant binding affinity to the 5-HT2C receptor, with some derivatives demonstrating an EC50 value as low as 23 nM, indicating potent activity in receptor-mediated signaling pathways .
  • Functional Selectivity: Certain derivatives display functional selectivity for Gq signaling pathways over β-arrestin recruitment, which is crucial for developing medications with fewer side effects related to receptor desensitization .

Toxicological Profile

Despite its promising biological activity, safety profiles are essential for any drug candidate. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . These factors must be considered during further development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves methods that allow for precise control over functional group introduction. Common synthetic routes include:

  • Fluorination of Aromatic Compounds: Utilizing electrophilic aromatic substitution techniques.
  • Amine Functionalization: Employing reductive amination strategies to incorporate the ethanamine side chain.

Table 1: Structure-Activity Relationship (SAR) Insights

CompoundEC50 (nM)K_i (nM)SelectivityNotes
This compound2381High for 5-HT2CPotent agonist
N-Methyl Derivative24Not reportedSelective over 5-HT2BAntipsychotic-like activity

Case Studies

Recent studies have highlighted the potential of this compound in animal models:

  • Amphetamine-Induced Hyperactivity Model: The N-benzyl derivative demonstrated significant antipsychotic-like effects, suggesting that modifications to the side chain can enhance therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of drugs targeting various neurological and psychiatric disorders.

Case Study: Neurotransmitter Interaction
Preliminary studies indicate that this compound may act as a ligand for specific neurotransmitter receptors, particularly serotonin receptors such as 5-HT1A. This interaction is crucial for mood regulation and anxiety treatment, highlighting its potential therapeutic applications.

Receptor Type Effect Reference
5-HT1AModulates mood and anxiety
DopaminePotential influence on dopamine pathways

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

Synthesis Pathway:
The compound can be synthesized through reductive amination of 4-fluoro-2-methoxybenzaldehyde with ethanamine, followed by purification techniques such as recrystallization or column chromatography.

Step Description
Starting Material4-fluoro-2-methoxybenzaldehyde
Reaction TypeReductive amination
Purification MethodRecrystallization or column chromatography

Biological Studies

Research involving this compound has focused on its cytotoxicity and biological activity across various cell lines.

Cytotoxicity Data:

Cell Line IC50 (µM) Notes
HEK293>100High safety margin
A549 (Lung)25Moderate cytotoxicity
MCF7 (Breast)30Moderate cytotoxicity

These findings suggest that while the compound exhibits some cytotoxic effects, it maintains a favorable safety profile for potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of fluorinated phenethylamines are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine 1553176-16-1 C₉H₁₂FNO 169.20 Fluorine adjacent to amine; 2-methoxyphenyl
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine 1004282-65-8 C₉H₉F₄N 207.17 Trifluoromethyl group enhances lipophilicity
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine 1551365-81-1 C₇H₉FN₂ 140.16 Pyridyl group introduces hydrogen bonding
N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine (Compound 29) N/A C₂₀H₂₃FNO₂ 336.41 Cyclopropyl group; dual methoxyphenyl substituents
2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethan-1-amine 278183-65-6 C₉H₉F₂NO₂ 201.17 Benzodioxol ring; difluoro substitution
Key Observations:
  • Fluorine Positioning : The target compound's fluorine at the β-position (adjacent to the amine) may reduce basicity compared to α-fluoro analogs (e.g., 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, CAS: 870849-68-6), altering receptor interactions .
  • Methoxyphenyl vs. Trifluoromethylphenyl: The trifluoromethyl group in 1004282-65-8 increases molecular weight and lipophilicity (clogP ≈ 3.2 vs.
  • Heterocyclic Variants : The pyridyl analog (1551365-81-1) introduces a basic nitrogen, which could enhance solubility in polar solvents compared to the methoxyphenyl group .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxyphenyl group in the target compound improves water solubility compared to purely aromatic analogs (e.g., 2-Fluoro-2-phenyl-ethan-1-amine).
  • Metabolic Stability: Fluorination at the β-position may reduce oxidative deamination by monoamine oxidases, extending half-life .

Preparation Methods

Reductive Amination

Starting Material: 2-Fluoro-2-(2-methoxyphenyl)acetaldehyde or the corresponding ketone.

Procedure:

  • The aldehyde or ketone is reacted with an amine source (commonly ammonium acetate or ammonia) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
  • The reaction is typically carried out in an aprotic solvent like dichloromethane or ethanol under mild acidic conditions to facilitate imine formation.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
  • The crude product is purified by recrystallization or column chromatography.

Advantages:

  • High selectivity for the amine product.
  • Mild reaction conditions preserve sensitive functional groups like methoxy and fluoro substituents.

Notes:

  • pH control is critical to prevent side reactions.
  • The method allows for potential enantioselective modifications using chiral catalysts or auxiliaries.

Catalytic Hydrogenation of Oximes

Starting Material: Oxime derivative of 2-fluoro-2-(2-methoxyphenyl)acetaldehyde.

Procedure:

  • The oxime is prepared by reacting the aldehyde with hydroxylamine hydrochloride under basic conditions.
  • Catalytic hydrogenation is performed using palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen atmosphere (1 atm).
  • The reaction is typically conducted in aqueous or alcoholic solvents.
  • After hydrogenation, the amine product is isolated by filtration and purified.

Advantages:

  • Efficient conversion to the primary amine.
  • Preservation of aromatic substituents.

Considerations:

  • Catalyst choice affects reaction rate and selectivity.
  • Reaction conditions must be optimized to avoid over-reduction.

Nucleophilic Substitution and Alkylation

In some synthetic schemes, the amine is introduced via nucleophilic substitution on a suitable halogenated precursor or by alkylation of an amine with a substituted benzyl halide.

Purification and Characterization

  • Purification: Typically involves recrystallization from solvents such as ethanol or ethyl acetate, or chromatographic techniques (silica gel column chromatography).
  • Characterization: Confirmed by NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and melting point analysis.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Challenges
Reductive Amination 2-Fluoro-2-(2-methoxyphenyl)acetaldehyde NaBH(OAc)₃ or NaBH₃CN, Ammonium acetate Room temp, aprotic solvent High selectivity, mild conditions Requires pH control
Catalytic Hydrogenation Oxime of 2-fluoro-2-(2-methoxyphenyl)acetaldehyde Pd/C or Raney Ni, H₂ gas 1 atm H₂, aqueous/alcoholic solvent Efficient amine formation Catalyst sensitivity, over-reduction risk
Nucleophilic Substitution Halogenated benzyl derivative Amine base Elevated temp, polar solvents Straightforward alkylation Possible side reactions

Research Findings and Optimization Strategies

  • Yield Optimization: Use of flow chemistry reactors for continuous hydrogenation has shown improved yields and reaction times.
  • Enantioselective Synthesis: Incorporation of chiral auxiliaries or enzymatic resolution during reductive amination enhances enantiomeric excess.
  • Solvent Effects: Aprotic solvents such as dichloromethane favor reductive amination, while protic solvents may lead to side reactions.
  • Catalyst Screening: Pd/C catalysts with high surface area improve hydrogenation efficiency; Raney nickel offers cost benefits but requires careful handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.